molecular formula C10H8ClNO B11904740 6-Chloro-3-methoxyquinoline

6-Chloro-3-methoxyquinoline

Cat. No.: B11904740
M. Wt: 193.63 g/mol
InChI Key: BLUXTOFCSTXYAS-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry . The compound features a chlorine atom at the 6th position and a methoxy group at the 3rd position on the quinoline ring, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methoxyquinoline typically involves the chlorination of 3-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Chloro-6-methoxyquinoline-3-carbonitrile
  • 4-Chloro-6-methoxyquinoline
  • 6-Methoxyquinoline

Comparison: 6-Chloro-3-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Chloro-6-methoxyquinoline-3-carbonitrile has a nitrile group that significantly alters its reactivity and applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-3-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3

InChI Key

BLUXTOFCSTXYAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)Cl

Origin of Product

United States

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